molecular formula C21H16Cl2N2O2 B3035530 6-chloro-1-[(2-chlorobenzyl)oxy]-2-(4-methoxyphenyl)-1H-1,3-benzimidazole CAS No. 329234-77-7

6-chloro-1-[(2-chlorobenzyl)oxy]-2-(4-methoxyphenyl)-1H-1,3-benzimidazole

Cat. No. B3035530
CAS RN: 329234-77-7
M. Wt: 399.3 g/mol
InChI Key: KDIBYEXYKOOOBI-UHFFFAOYSA-N
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Description

6-chloro-1-[(2-chlorobenzyl)oxy]-2-(4-methoxyphenyl)-1H-1,3-benzimidazole (CBM) is a synthetic compound that has been widely studied due to its potential applications in various scientific disciplines. CBM is a heterocyclic compound that is derived from the benzimidazole group of compounds and is composed of a benzene ring with a nitrogen atom. It has been studied for its ability to act as an inhibitor of several enzymes and for its potential anti-cancer and anti-inflammatory properties.

Scientific Research Applications

Synthesis and Antihistaminic Activity

  • A study by Iemura et al. (1986) focused on synthesizing benzimidazole derivatives and testing them for H1-antihistaminic activity. They found that certain derivatives exhibited potent antihistaminic activity, especially in vivo, suggesting the significance of the oxygen atom in the benzimidazole nucleus for potent activity. This research highlights the compound's potential in developing antihistaminic agents (Iemura, Kawashima, Fukuda, Ito, & Tsukamoto, 1986).

Corticotropin-Releasing Factor 1 Receptor Antagonists

  • Mochizuki et al. (2016) designed and synthesized benzimidazole derivatives as novel corticotropin-releasing factor 1 (CRF1) receptor antagonists. These compounds showed potent binding activity against a human CRF1 receptor and suppressed stress-induced activation of the hypothalamus-pituitary-adrenocortical (HPA) axis in mice, indicating their potential as CRF1 receptor antagonist drug discovery research (Mochizuki, Kori, Kobayashi, Yano, Sako, Tanaka, Kanzaki, Gyorkos, Corrette, Cho, Pratt, & Aso, 2016).

Antibacterial and Antileukemic Activities

  • Rida et al. (1988) synthesized substituted pyrido[1,2‐a]benzimidazoles and tested them for antibacterial and antileukemic activities. While many compounds were screened, two compounds exhibited in vitro antibacterial activity, although most were inactive against antileukemic, antimicrobial, herbicidal, and plant antifungal potencies (Rida, Soliman, Badawey, El-Ghazzawi, Kader, & Kappe, 1988).

Tyrosinase Inhibitors

  • Mahdavi et al. (2018) designed and synthesized benzimidazole‐1,2,3‐triazole hybrids as tyrosinase inhibitors. Their study indicated that certain derivatives exhibited effective inhibitory activity, comparable to kojic acid, a reference drug. This suggests their potential application in cosmetics, medicine, or the food industry (Mahdavi, Ashtari, Khoshneviszadeh, Ranjbar, Dehghani, Akbarzadeh, Larijani, Khoshneviszadeh, & Saeedi, 2018).

Structural and Spectroscopic Studies

  • Saral et al. (2017) conducted extensive structural and spectroscopic studies on benzimidazole derivatives. Their research included X-ray diffraction, HRMS, UV–Vis, FT-IR, and NMR spectroscopy, providing valuable insights into the structural and electronic properties of these compounds (Saral, Özdamar, & Uçar, 2017).

Vasorelaxant Leads

properties

IUPAC Name

6-chloro-1-[(2-chlorophenyl)methoxy]-2-(4-methoxyphenyl)benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16Cl2N2O2/c1-26-17-9-6-14(7-10-17)21-24-19-11-8-16(22)12-20(19)25(21)27-13-15-4-2-3-5-18(15)23/h2-12H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDIBYEXYKOOOBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC3=C(N2OCC4=CC=CC=C4Cl)C=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-chloro-1-[(2-chlorobenzyl)oxy]-2-(4-methoxyphenyl)-1H-1,3-benzimidazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-chloro-1-[(2-chlorobenzyl)oxy]-2-(4-methoxyphenyl)-1H-1,3-benzimidazole
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